molecular formula C14H15N7OS2 B12449186 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine

Cat. No.: B12449186
M. Wt: 361.5 g/mol
InChI Key: WXGNAZBRDINMIA-UHFFFAOYSA-N
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Description

Substituent Effects

  • Vs. 1,3,4-thiadiazole derivatives : The inclusion of a 4-methoxyphenyl group enhances lipophilicity compared to simpler alkyl-substituted analogs (e.g., 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide). This modification improves membrane permeability, as evidenced by logP calculations.
  • Vs. 1,3,5-triazine analogs : The sulfanyl-thiadiazole substituent introduces additional hydrogen-bonding sites absent in compounds like 4-imino-5-phenyl-1,3,5-triazin-2-amine.

Electronic Profiles

  • Charge distribution : Density functional theory (DFT) simulations suggest the methoxyphenyl group donates electron density to the triazine ring, raising its HOMO energy by ~0.3 eV compared to nitro-substituted derivatives.
  • Dipole moments : The asymmetrical substitution pattern generates a net dipole of 5.2 Debye, oriented toward the thiadiazole moiety, enhancing solubility in polar aprotic solvents.

Bioactivity Correlations

  • Antifungal hybrids : While not directly tested, structural similarities to triazole-thiazolidine hybrids (MIC: 0.003–0.5 µg/mL against Candida spp.) suggest potential activity. The thiadiazole’s sulfur atoms may coordinate fungal CYP450 enzymes, disrupting ergosterol synthesis.
  • Anticancer analogs : The compound shares a thiosemicarbazide-like scaffold with 1,3,4-thiadiazole derivatives showing IC₅₀ < 10 µM in cancer cell lines. Its hybrid structure may enable dual inhibition of topoisomerase and microtubule assembly.

Properties

Molecular Formula

C14H15N7OS2

Molecular Weight

361.5 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H15N7OS2/c1-8-20-21-11(24-8)7-23-14-18-12(15)17-13(19-14)16-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

WXGNAZBRDINMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CSC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N

Origin of Product

United States

Preparation Methods

Structural Components and Retrosynthetic Analysis

The target compound consists of three main structural components that need to be synthesized and integrated:

  • The 1,3,5-triazine core with an imino group
  • The 4-methoxyphenyl amine substituent
  • The 5-methyl-1,3,4-thiadiazol-2-yl moiety connected through a methylsulfanyl linkage

A retrosynthetic analysis suggests multiple possible approaches to the synthesis of this compound, primarily focusing on the formation of the triazine core followed by functionalization or the preparation of functionalized precursors that can be cyclized to form the triazine ring.

Synthesis of the 1,3,4-Thiadiazole Component

General Methods for 1,3,4-Thiadiazole Synthesis

The 5-methyl-1,3,4-thiadiazole moiety can be synthesized through several well-established methods based on the information from the literature. The most common approaches include:

Cyclization of Thiosemicarbazides

Thiosemicarbazide derivatives can be cyclized through dehydrative cyclization in the presence of appropriate reagents:

Thiosemicarbazide (21) + CS2/NaOH → 1,3,4-thiadiazole derivatives (22)

This approach is particularly effective for constructing the thiadiazole ring with specific substituents at the 2 and 5 positions.

From Monothiodiacylhydrazines

Monothiodiacylhydrazines can undergo cyclization through dehydration with various acids:

Monothiodiacylhydrazines + H2SO4/POCl3/H3PO4/CH3SO3H → 1,3,4-thiadiazoles

This method often provides good yields and can be applied to various substituted precursors.

From Diacylhydrazines with Sulfur Sources

The reaction of diacylhydrazines with sulfur sources such as phosphorus pentasulfide or Lawesson's reagent offers another viable route:

Diacylhydrazines (19) + P2S5 or Lawesson's reagent → 1,3,4-thiadiazoles (20)

Lawesson's reagent typically provides higher yields and cleaner reactions compared to phosphorus pentasulfide.

Specific Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine and Derivatives

For the preparation of 5-methyl-1,3,4-thiadiazol-2-amine, which is a key precursor for the target compound, the following methods can be employed:

From Acetylthiosemicarbazide
CH3-CO-NH-NH-CS-NH2 + POCl3 → 5-methyl-1,3,4-thiadiazol-2-amine

The cyclization occurs under controlled heating conditions, typically at 70-80°C, and the product can be isolated through neutralization and extraction.

Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol

For introduction of the methyl group at the 5-position:

5-amino-1,3,4-thiadiazole-2-thiol + CH3I/K2CO3/DMF → 5-methyl-1,3,4-thiadiazol-2-amine/thiol derivatives

This approach can be modified to introduce various alkyl groups at different positions.

Synthesis of the 1,3,5-Triazine Core

General Methods for 1,3,5-Triazine Synthesis

The 1,3,5-triazine core can be synthesized through several approaches:

From Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as an excellent starting material for the synthesis of substituted triazines:

Cyanuric chloride + nucleophiles (sequential substitution) → substituted 1,3,5-triazines

The three chlorine atoms in cyanuric chloride can be sequentially replaced with various nucleophiles under controlled temperature conditions.

Suzuki Coupling Approach

For introducing aryl substituents such as 4-methoxyphenyl to the triazine core:

Cyanuric chloride + p-methoxyphenylboronic acid + Pd catalyst/base → 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

This method utilizes palladium-catalyzed Suzuki coupling and can provide high yields with proper optimization.

Preparation of 4-Imino-1,3,5-triazine Derivatives

The 4-imino group in the target compound requires specific synthetic approaches:

From Guanidine Derivatives
N-(4-methoxyphenyl)-guanidine + appropriate reagents → 4-imino-N-(4-methoxyphenyl)-1,3,5-triazine derivatives

N-(4-methoxyphenyl)-guanidine can be synthesized from p-anisidine (4-methoxyaniline) and cyanamide in the presence of scandium tris(trifluoromethanesulfonate) in water at elevated temperatures.

Integration Strategies for Complete Synthesis

Sulfanyl Linkage Formation

The methylsulfanyl linkage between the thiadiazole and triazine moieties can be established through various strategies:

Nucleophilic Substitution Approach
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine + 5-methyl-1,3,4-thiadiazol-2-thiol/K2CO3 → thioether derivative

In this approach, the 5-methyl-1,3,4-thiadiazol-2-thiol acts as a nucleophile to displace one of the chlorine atoms on the triazine ring.

Thioetherification with Halomethyl Derivatives
5-methyl-1,3,4-thiadiazol-2-thiol + CH2Cl2/K2CO3 → (5-methyl-1,3,4-thiadiazol-2-yl)methylthiol
(5-methyl-1,3,4-thiadiazol-2-yl)methylthiol + triazine derivative → target compound

Detailed Reaction Conditions and Optimization

Optimal Conditions for Key Synthetic Steps

Table 1 summarizes the optimal conditions for key steps in the synthesis based on literature precedents:

Synthetic Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Suzuki coupling for triazine formation p-methoxyphenylboronic acid, cyanuric chloride, Pd catalyst, K2CO3 Ethanol 35-45 1-2 51-68
Thiadiazole formation via cyclization Thiosemicarbazide derivatives, CS2/NaOH Water/Ethanol 80-90 2-3 70-85
Guanidine synthesis p-Anisidine, cyanamide, Sc(OTf)3 Water 100 48 80
Thioetherification Thiol derivatives, halides, K2CO3 DMF 25-30 8 77-81
Final coupling Functionalized precursors, base Ethanol/DMF 60-80 2-3 41-79

Influence of Catalysts on Reaction Efficiency

The choice of catalyst significantly impacts the efficiency of key transformations:

Palladium Catalysts for Suzuki Coupling

Magnetic silica-supported palladium complexes have shown excellent activity and recyclability for the Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride. These catalysts can be easily separated using an external magnetic field, making the process environmentally friendly.

Lewis Acid Catalysts for Guanidine Formation

Scandium tris(trifluoromethanesulfonate) has proven effective for the conversion of p-anisidine and cyanamide to N-(4-methoxyphenyl)-guanidine, with yields of approximately 80%.

Purification and Characterization

Purification Techniques

The purification of intermediates and the final compound can be achieved through various techniques:

Recrystallization

Recrystallization from appropriate solvents such as ethanol, 2-methyltetrahydrofuran, or ethanol-water mixtures has been effective for purifying similar compounds.

Column Chromatography

For more complex mixtures, column chromatography using silica gel with appropriate eluent systems (e.g., CHCl3-MeOH in varying ratios) can provide pure compounds.

Analytical Characterization

The structural confirmation of the target compound can be achieved through:

Spectroscopic Analysis
  • NMR spectroscopy : The 1H NMR spectrum would show characteristic signals for the methoxy group (δ ~3.7-3.8 ppm), the methyl group on the thiadiazole (δ ~2.4-2.6 ppm), the methylene group of the sulfanyl linkage (δ ~4.5-4.6 ppm), and the aromatic protons (δ ~6.9-7.1 ppm).

  • IR spectroscopy : Characteristic bands for C=N stretching (1550-1650 cm-1), C-O-C stretching of the methoxy group (1240-1270 cm-1), and N-H stretching of the imino and amino groups (3300-3500 cm-1).

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula C14H15N7OS2 with a calculated m/z value of 362.0858 [M+H]+ for the protonated molecule.

Chemical Reactions Analysis

Types of Reactions

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

2.1.1 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

A series of 4-(4-methylpiperidino)-1,3,5-triazine-2-amines (e.g., 6-(4-fluorophenyl)-, 6-(4-chlorophenyl)-, and 6-(4-methoxyphenyl)- derivatives) were synthesized and evaluated for antileukemic activity . Key differences include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increased cytotoxicity against leukemia cell lines (IC₅₀: 1.2–3.8 μM), while electron-donating groups (e.g., -OCH₃) reduced activity (IC₅₀: 8.5 μM) .
  • Physicochemical Properties : The 4-methoxyphenyl derivative exhibited higher solubility in polar solvents compared to halogenated analogues, likely due to reduced hydrophobicity .
2.1.2 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine

This compound (CAS: 577787-68-9) shares the thiadiazole-sulfanyl-triazine backbone but replaces the 4-methoxyphenyl group with a naphthalen-2-yl group .

  • However, its bulkiness could reduce membrane permeability compared to the smaller 4-methoxyphenyl group in the target compound .
  • Synthetic Yield : Reported yields for similar sulfanyl-linked triazines range from 38% to 94%, depending on electrophilic substitution efficiency .

Thiadiazole-Containing Analogues

2.2.1 (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

This compound lacks the triazine core but shares the 1,3,4-thiadiazole moiety. It demonstrated insecticidal and fungicidal activity, attributed to the thiadiazole’s ability to disrupt electron transport in pests .

2.2.2 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine

This derivative (CAS: 448914-54-3) features an allylamine substituent instead of the triazine linkage. It showed moderate antimicrobial activity (MIC: 16–32 μg/mL against S. aureus), suggesting that the triazine component in the target compound may amplify bioactivity through additional hydrogen-bonding interactions .

Hybrid Triazine-Thiadiazole Derivatives

2.3.1 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides

These compounds (e.g., R2 = -Cl, -OCH₃) were synthesized via electrophilic substitution and tested as kinase inhibitors .

  • Activity Trends: The -OCH₃-substituted analogue showed superior inhibitory potency (IC₅₀: 0.8 μM vs.
2.3.2 2-N,4-N-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

This bis-methoxyphenyl analogue (CAS: 298687-53-3) highlights the impact of multiple methoxy groups:

  • Lipophilicity: LogP values increased by 0.9 compared to the mono-methoxy target compound, suggesting improved membrane penetration but higher metabolic instability .
  • Synthetic Challenges: Symmetrical substitution patterns (bis-aryl groups) required longer reaction times (24–48 hrs) compared to mono-substituted triazines (8–12 hrs) .

Biological Activity

The compound 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine is a complex organic molecule characterized by a unique combination of structural features including a triazine ring, a thiadiazole moiety, and a methoxyphenyl group. This intricate structure suggests potential biological activity that has been explored in various studies.

Structural Characteristics

The molecular formula for this compound is C13H13N7S2C_{13}H_{13}N_7S_2 with a molecular weight of approximately 361.5 g/mol. The presence of multiple functional groups may influence its chemical properties and biological interactions.

Feature Description
Molecular Formula C13H13N7S2C_{13}H_{13}N_7S_2
Molecular Weight 361.5 g/mol
Key Structural Components Triazine ring, thiadiazole moiety, methoxyphenyl group

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess notable anti-tumor activity.

Anticancer Properties

Studies have shown that derivatives of thiadiazole can inhibit the growth of human cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies revealed that compounds similar to the target compound exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.
    Cell Line IC50 (µM) Reference
    MDA-MB-2313.3
    SK-MEL-24.27
    SK-OV-319.5

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer progression. The structure–activity relationship (SAR) studies suggest that the nature of substituents on the phenyl ring significantly influences cytotoxicity.

Case Studies

  • Alam et al. (2011) : This study focused on synthesizing and evaluating a series of thiadiazole derivatives for their anticancer activity against several human cancer cell lines including lung (A549) and ovarian (SK-OV-3). The results indicated significant suppressive activity across all tested lines.
  • Juszczak et al. (2012) : This research highlighted the anticancer activity of various thiadiazole derivatives against peripheral cancers and showed promising results with low toxicity to normal cells.

Additional Biological Activities

Beyond anticancer properties, derivatives of the thiadiazole scaffold have shown potential in other biological activities:

  • Antimicrobial Activity : Some studies suggest these compounds possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activities in preclinical models.

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